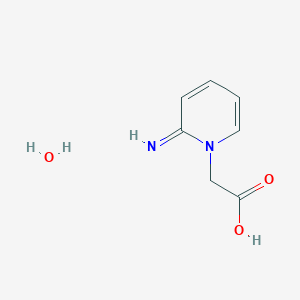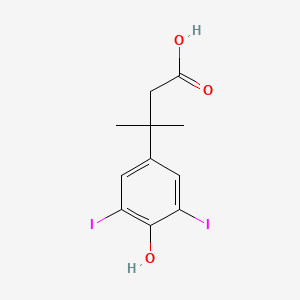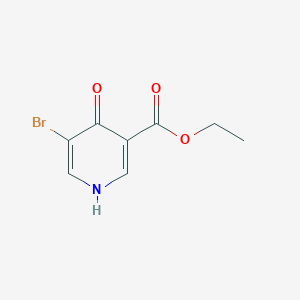
(2-Aminopyridin-3-yl)(cyclobutyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Aminopyridin-3-yl)(cyclobutyl)methanone is an organic compound that features a pyridine ring substituted with an amino group at the 2-position and a cyclobutyl group attached to a methanone moiety at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminopyridin-3-yl)(cyclobutyl)methanone typically involves the reaction of 2-aminopyridine with cyclobutanone under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-aminopyridine, followed by nucleophilic addition to cyclobutanone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
(2-Aminopyridin-3-yl)(cyclobutyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various alkyl or acyl groups attached to the amino group.
科学研究应用
Chemistry
In chemistry, (2-Aminopyridin-3-yl)(cyclobutyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in biochemical research .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been studied for its activity against various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
作用机制
The mechanism of action of (2-Aminopyridin-3-yl)(cyclobutyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group in the pyridine ring can form hydrogen bonds with active sites, while the cyclobutyl group provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Aminopyrimidine: Similar structure with a pyrimidine ring instead of a pyridine ring.
Cyclobutylmethanone: Lacks the amino group and pyridine ring.
2-Aminopyridine: Lacks the cyclobutylmethanone moiety.
Uniqueness
(2-Aminopyridin-3-yl)(cyclobutyl)methanone is unique due to the combination of the pyridine ring with an amino group and the cyclobutylmethanone moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
(2-aminopyridin-3-yl)-cyclobutylmethanone |
InChI |
InChI=1S/C10H12N2O/c11-10-8(5-2-6-12-10)9(13)7-3-1-4-7/h2,5-7H,1,3-4H2,(H2,11,12) |
InChI 键 |
WHKKUZIRKPKZOU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C(=O)C2=C(N=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



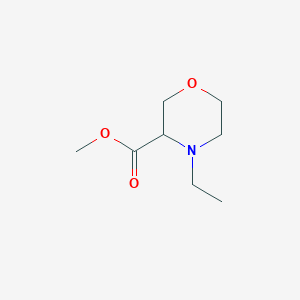
![2-[3-(Benzyloxy)cyclobutyl]ethan-1-ol](/img/structure/B13007716.png)
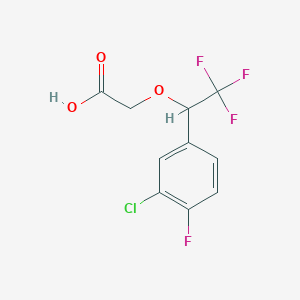
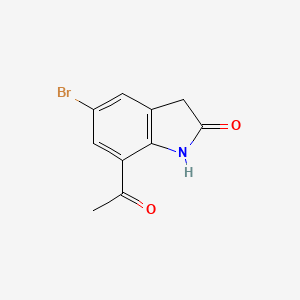
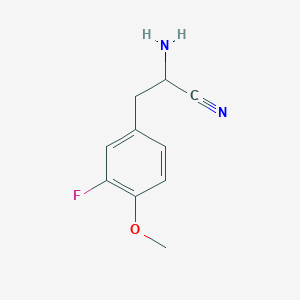
![tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13007740.png)
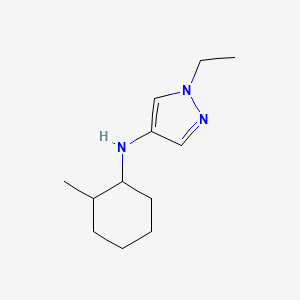
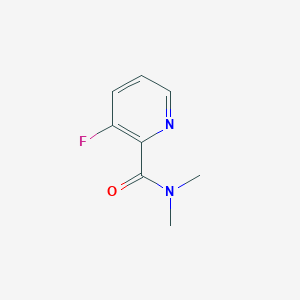
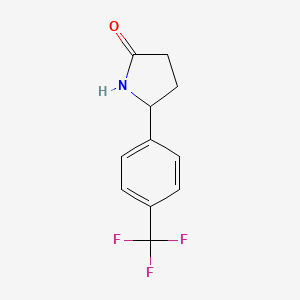
![8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13007772.png)
